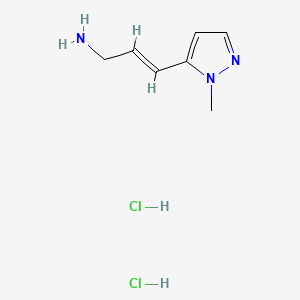
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the prop-2-en-1-amine group. One common method involves the use of hydrazine derivatives and ethyl acetoacetate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at temperatures ranging from 0 to 78°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact . The use of diketene as a starting material has also been proposed, offering high yields under optimized conditions .
化学反応の分析
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
3-Methyl-5-pyrazolone: An important intermediate in the synthesis of medicinal compounds.
Bis(pyrazolyl)methanes: Exhibits a wide range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
(E)-3-(2-methylpyrazol-3-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(3-2-5-8)4-6-9-10;;/h2-4,6H,5,8H2,1H3;2*1H/b3-2+;; |
InChIキー |
UVOLSSCAPDZTRM-WTVBWJGASA-N |
異性体SMILES |
CN1C(=CC=N1)/C=C/CN.Cl.Cl |
正規SMILES |
CN1C(=CC=N1)C=CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


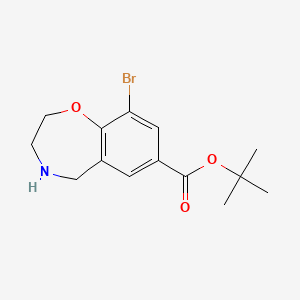

![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)

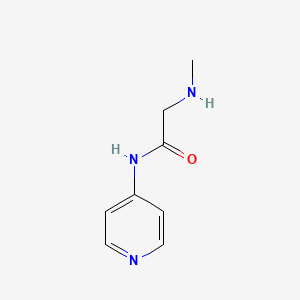
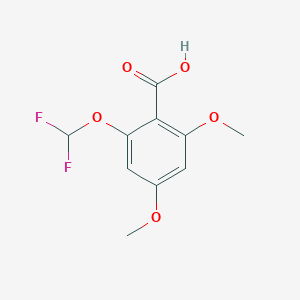
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
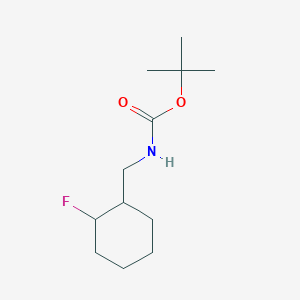
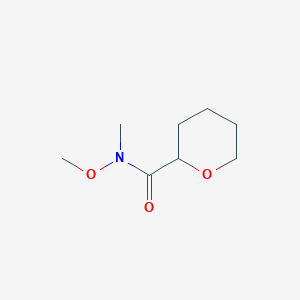
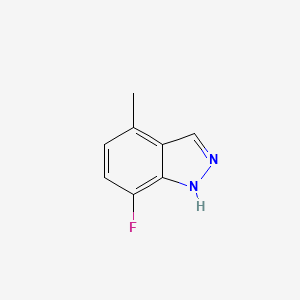
![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
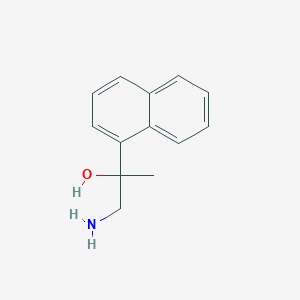
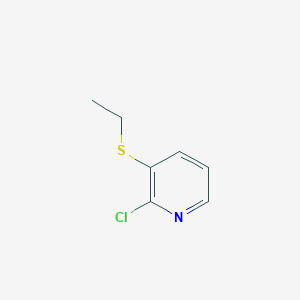
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
